5-Chloro-1-methyl-1H-pyrazole
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Overview
Description
5-Chloro-1-methyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position distinguishes this compound from other pyrazoles. Pyrazoles have gained significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 5-chloro-1-methyl-1h-pyrazole, are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially lead to changes in the structure and properties of the targets, thereby affecting their function.
Biochemical Pathways
Pyrazole derivatives are known to possess a wide spectrum of biological activities, suggesting that they may interact with and affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . This suggests that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s corrosion protection properties for mild steel in hydrochloric acid were found to decrease with an increase in temperature and acid concentration . This suggests that the compound’s action can be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds:
- This method involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction typically proceeds under mild conditions and can be catalyzed by various agents .
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Cycloaddition Reactions:
- Pyrazoles can also be synthesized through [3+2] cycloaddition reactions involving dipolarophiles and 1,3-dipoles. This method offers high selectivity and functional group tolerance .
Industrial Production Methods:
Industrial production of 5-Chloro-1-methyl-1H-pyrazole often involves optimized versions of the above synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. For example, the cyclocondensation method is preferred for its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
- 5-Chloro-1-methyl-1H-pyrazole can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium azide, amines, and thiols .
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Oxidation Reactions:
-
Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, amines, thiols; typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Substitution: Azido, amino, and thiol derivatives.
Oxidation: Various oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Scientific Research Applications
Chemistry:
Building Block: 5-Chloro-1-methyl-1H-pyrazole serves as a versatile building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown promising antimicrobial activity against various pathogens.
Anti-inflammatory Agents: Pyrazole derivatives are known for their anti-inflammatory properties, making them potential candidates for drug development.
Industry:
Comparison with Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group at the 1-position.
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at the 5-position.
Uniqueness:
Properties
IUPAC Name |
5-chloro-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKNUCUAXZUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42110-76-9 |
Source
|
Record name | 5-chloro-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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